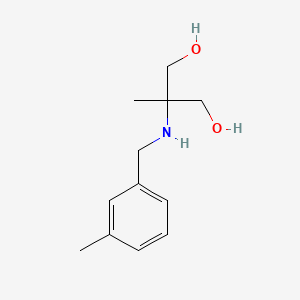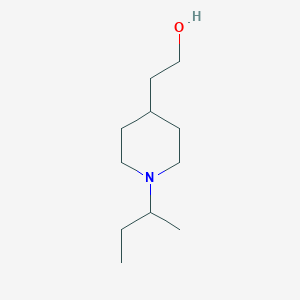
2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a sec-butyl group attached to the nitrogen atom of the piperidine ring and an ethanol group attached to the fourth carbon of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-piperidin-4-ylethanol with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as chromatography or crystallization .
化学反応の分析
Types of Reactions
2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action include binding to the active site of enzymes or interacting with receptor sites to modulate their activity .
類似化合物との比較
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol
- 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
- 2-(1-Piperidinyl)ethanamine
Uniqueness
2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
2-(1-butan-2-ylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C11H23NO/c1-3-10(2)12-7-4-11(5-8-12)6-9-13/h10-11,13H,3-9H2,1-2H3 |
InChIキー |
FRMFGESVOMIICD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1CCC(CC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)

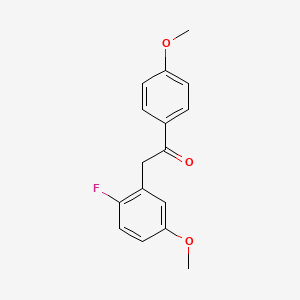
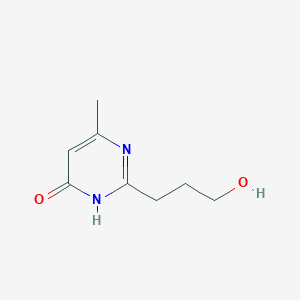

![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)

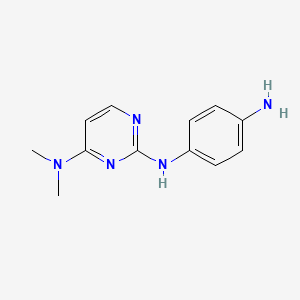
![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)



